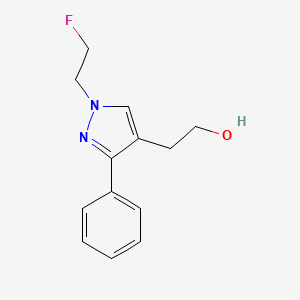
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol
Overview
Description
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol is an organic compound with notable properties due to its unique molecular structure. This compound is part of the pyrazole family and contains a fluoroethyl group, which often imparts distinctive chemical behaviors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the formation of a pyrazole ring, followed by the introduction of the fluoroethyl group. One possible synthetic route might involve the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring. Subsequent alkylation with fluoroethyl reagents can complete the synthesis. The reaction conditions often require mild temperatures and the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized routes that enhance yield and purity. Large-scale syntheses might employ catalytic methods or continuous flow techniques to streamline the process and reduce waste.
Chemical Reactions Analysis
Types of Reactions It Undergoes
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: : The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Reduction: : Reduction of the pyrazole ring or the fluoroethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : The fluoroethyl group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions Used
Oxidation: : PCC, MnO2, chromium trioxide (CrO3).
Reduction: : LiAlH4, sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as thiols, amines, or alcohols, often under basic conditions.
Major Products Formed
Depending on the reactions, major products can include ketones, aldehydes, secondary alcohols, or various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and stability, particularly in the synthesis of complex molecules.
Biology
Biologically, 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol may be explored for its potential as a biochemical probe due to the presence of the fluorine atom, which can be useful in imaging techniques like PET scans.
Medicine
Medically, compounds of this type are investigated for their potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry
In industry, it might be used as an intermediate in the synthesis of pharmaceuticals or agrochemicals, leveraging its reactive sites for further functionalization.
Mechanism of Action
The mechanism of action for 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol typically involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance binding affinity or modify the metabolic stability of the compound. Pathways involved often include signal transduction mechanisms where the compound acts as an inhibitor or modulator.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(2-chloroethyl)-1H-pyrazole: : Similar in structure but with a chloroethyl group.
3-Phenyl-1-(2-hydroxyethyl)-1H-pyrazole: : Has a hydroxyethyl group instead of a fluoroethyl group.
Uniqueness
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol stands out due to the presence of the fluoroethyl group, which can impart unique physical and chemical properties, such as increased lipophilicity or altered metabolic pathways, distinguishing it from its analogs.
That’s quite the exploration of this compound. Anything else you’re curious about?
Properties
IUPAC Name |
2-[1-(2-fluoroethyl)-3-phenylpyrazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-7-8-16-10-12(6-9-17)13(15-16)11-4-2-1-3-5-11/h1-5,10,17H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGLWLLBMGHJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CCO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


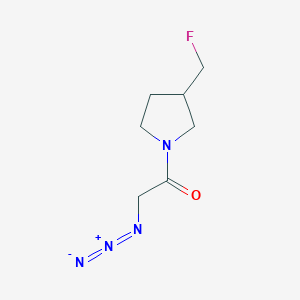
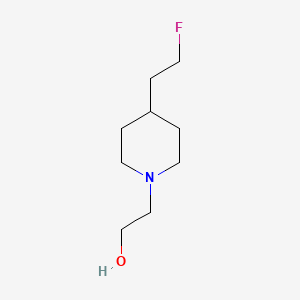


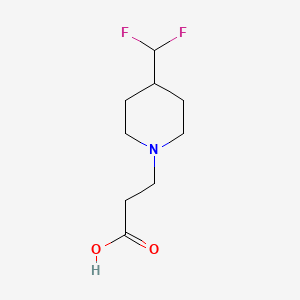
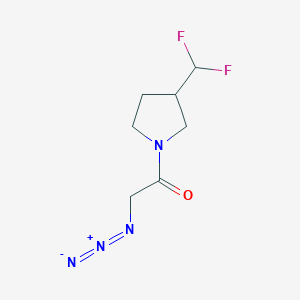
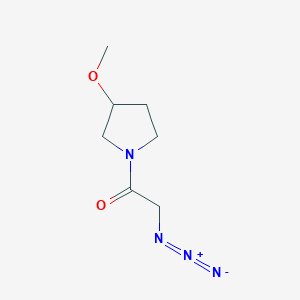
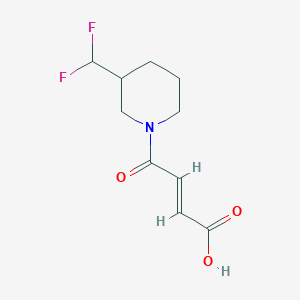

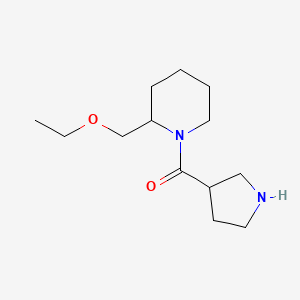

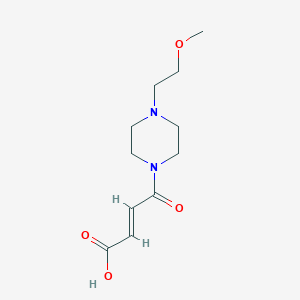
![3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1490935.png)
![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1490936.png)
